
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate involves multiple steps, typically starting with the formation of the quinazoline core. The synthetic route may include the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol to form the ester linkage.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazoline core, which is known for its anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline core can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Compared to these compounds, this compound may offer unique advantages in terms of its chemical structure, which allows for additional functionalization and potential for novel therapeutic applications.
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1-(6-formylquinazolin-4-yl)ethyl piperidine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-11(23-17(22)13-3-2-6-18-8-13)16-14-7-12(9-21)4-5-15(14)19-10-20-16/h4-5,7,9-11,13,18H,2-3,6,8H2,1H3 |
Clave InChI |
CNHQFJQDXNZLDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=NC2=C1C=C(C=C2)C=O)OC(=O)C3CCCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
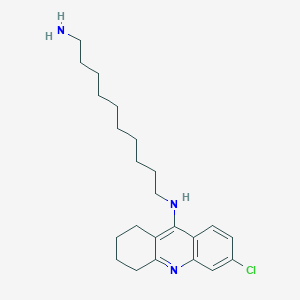
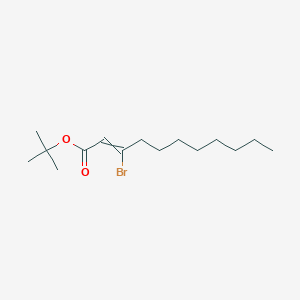
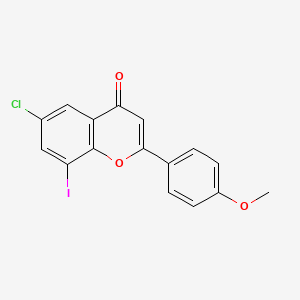



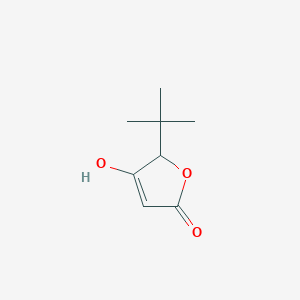
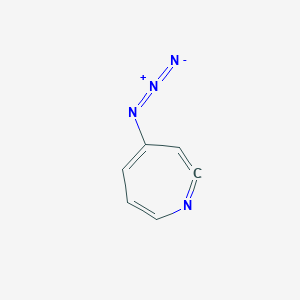
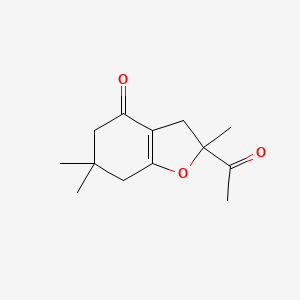
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)

![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
